molecular formula C16H14ClF2NOS2 B2488319 (5-Chlorothiophen-2-yl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone CAS No. 1705211-82-0

(5-Chlorothiophen-2-yl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2488319
CAS RN: 1705211-82-0
M. Wt: 373.86
InChI Key: QAAOYVORISVCQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiophene-related methanone compounds involves specific processes. Shahana and Yardily (2020) discussed the synthesis of similar compounds, using UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry for characterization. The process included density functional theory calculations for structural optimization and vibrational spectra interpretation (Shahana & Yardily, 2020).

Molecular Structure Analysis

The molecular structure of related compounds has been explored through various spectroscopic techniques and crystallography. For example, Lakshminarayana et al. (2009) conducted X-Ray Diffraction (XRD) studies on a similar compound to determine its crystal and molecular structure (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

The reactivity and properties of thiophene methanone derivatives have been a subject of study. Pouzet et al. (1998) researched the nucleophilic addition reactions of sulfur- and oxygen-containing nucleophiles to a benzo[b]thiophene sulfoxide (Pouzet et al., 1998).

Physical Properties Analysis

The physical properties, such as thermal stability, are crucial for understanding the behavior of these compounds under various conditions. Karthik et al. (2021) conducted a study that included thermal properties analysis, revealing stability in a specific temperature range (Karthik et al., 2021).

Chemical Properties Analysis

Chemical properties like antibacterial and antifungal effects have been evaluated in similar compounds. Thirunarayanan (2014) synthesized (5-chloro-2-thienyl)(3-(substituted phenyl) bicyclo [2.2.1] hept-5-en-2-yl) methanones and studied their antimicrobial, antioxidant, and insect antifeedant activities (Thirunarayanan, 2014).

Scientific Research Applications

Synthesis and Characterization

Research on similar thiophene-containing compounds involves their synthesis and detailed characterization using various spectroscopic methods. For example, Shahana and Yardily (2020) synthesized novel compounds like "(4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone" and characterized them using UV, IR, NMR, and mass spectrometry. These studies provide foundational knowledge for understanding the structural and electronic properties of thiophene derivatives, which is crucial for their application in drug design and material science (Shahana & Yardily, 2020).

Antibacterial Activity

The antibacterial properties of thiophene derivatives have been a subject of interest. Docking studies and antibacterial assays are common to understand the interaction mechanisms of these compounds with bacterial proteins and their efficacy in inhibiting bacterial growth. The work by Shahana and Yardily (2020) on similar compounds through molecular docking studies aids in understanding their potential antibacterial activity, which is significant for the development of new antibiotics (Shahana & Yardily, 2020).

properties

IUPAC Name

(5-chlorothiophen-2-yl)-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF2NOS2/c17-15-4-3-14(23-15)16(21)20-6-5-13(22-8-7-20)11-9-10(18)1-2-12(11)19/h1-4,9,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAOYVORISVCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.